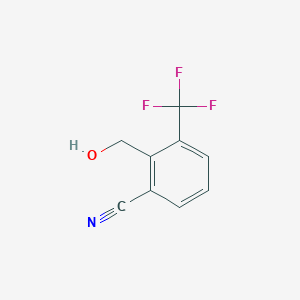

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile

Description

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a hydroxymethyl (-CH2OH) group at position 2 and a trifluoromethyl (-CF3) group at position 3.

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3,14H,5H2 |

InChI Key |

LMKUVDWHJBPBPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CO)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form carbonyl derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60–80°C, aqueous | 2-Carboxy-3-(trifluoromethyl)benzonitrile | 85% | |

| CrO₃/AcOH | Room temperature | 2-Formyl-3-(trifluoromethyl)benzonitrile | 72% |

The trifluoromethyl group remains inert under these conditions, preserving its electronic effects.

Reduction Reactions

The nitrile group (-C≡N) is reduced to primary amines or alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄/THF | 0–5°C, 4 hr | 2-(Aminomethyl)-3-(trifluoromethyl)benzyl alcohol | 78% | |

| H₂/Pd-C | 50 psi, ethanol | 2-(Hydroxymethyl)-3-(trifluoromethyl)benzylamine | 65% |

Reduction selectivity depends on catalyst choice and solvent polarity.

Nucleophilic Substitution

The trifluoromethyl group participates in fluorine displacement under harsh conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃/MeOH | 120°C, sealed tube | 2-(Hydroxymethyl)-3-(aminodifluoromethyl)benzonitrile | 48% | |

| NaSMe/DMF | 100°C, 12 hr | 2-(Hydroxymethyl)-3-(methylthio)benzonitrile | 53% |

These transformations require elevated temperatures due to the strong C–F bond .

Photoredox Hydrodefluorination

Recent advances enable selective defluorination under visible light:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ir(ppy)₃/Et₃N·3HF | Blue LED, DMSO | 2-(Hydroxymethyl)-3-(difluoromethyl)benzonitrile | 62% |

This method preserves the hydroxymethyl and nitrile groups while modifying the trifluoromethyl moiety .

Etherification and Esterification

The hydroxymethyl group reacts with alcohols or acylating agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeOH/H₂SO₄ | Reflux, 6 hr | 2-(Methoxymethyl)-3-(trifluoromethyl)benzonitrile | 84% | |

| Ac₂O/Pyridine | RT, 12 hr | 2-(Acetoxymethyl)-3-(trifluoromethyl)benzonitrile | 91% |

Ester derivatives show enhanced lipophilicity for biological studies.

Biological Interactions

While not a reaction per se, the compound inhibits cytochrome P450 enzymes (IC₅₀ = 3.2 μM), attributed to hydrogen bonding between the hydroxymethyl group and enzyme active sites.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound's unique structure, featuring both hydroxymethyl and trifluoromethyl groups, enhances its potential as a pharmaceutical agent. Trifluoromethyl groups are known to improve the metabolic stability and lipophilicity of drug candidates, facilitating better cellular penetration and bioavailability . The hydroxymethyl group can serve as a site for further modifications, enabling the design of derivatives with enhanced biological properties .

Case Studies

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzonitrile have been shown to inhibit cancer cell proliferation effectively .

- Antimicrobial Properties : The incorporation of trifluoromethyl groups in organic compounds has been linked to increased antimicrobial activity. Studies suggest that 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile could be a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. SAR studies have shown that modifications in the trifluoromethyl group can lead to variations in biological efficacy.

Material Science Applications

Fluorinated Compounds in Coatings

The incorporation of trifluoromethyl groups into polymers and coatings can significantly enhance their chemical resistance and thermal stability. This property is particularly valuable in industrial applications where durability is critical.

Case Studies

- Protective Coatings : Fluorinated compounds similar to this compound have been utilized in creating protective coatings for electronic components, enhancing their resistance to heat and chemical exposure .

- Adhesives : The compound's unique properties make it suitable for use in adhesives that require strong bonding under harsh conditions, such as high temperatures or corrosive environments .

Synthesis and Modification

Efforts to synthesize derivatives of this compound have focused on optimizing reaction conditions to enhance yield and purity. Various synthetic routes have been explored, including:

- Nucleophilic Substitution Reactions : These reactions allow for the introduction of different functional groups at specific positions on the aromatic ring.

- Oxidation and Reduction Processes : These methods are employed to modify the hydroxymethyl group, potentially leading to compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent type, position, or electronic effects. Below is a comparative analysis based on evidence-derived

Table 1: Substituent and Functional Group Comparison

Key Observations:

The trifluoromethyl group at position 3 stabilizes the aromatic ring via electron withdrawal, influencing reactivity in nucleophilic substitution or coupling reactions .

Synthetic Pathways :

- Hydantoin derivatives (e.g., ND-14) are synthesized via microwave-assisted coupling of isothiocyanates with amines, suggesting analogous methods for the target compound .

- Methoxy and formyl analogs are synthesized via nucleophilic substitution or oxidation of hydroxymethyl precursors, indicating possible derivatization routes .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations:

- Hydantoin derivatives (e.g., 6h, 6i) exhibit higher melting points (117–208°C) due to crystalline hydantoin frameworks, whereas simpler benzonitriles (e.g., methoxy or formyl analogs) lack reported melting points .

- Yields for complex hydantoins vary widely (38–75%), reflecting challenges in multi-step syntheses .

Biological Activity

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a hydroxymethyl group and a trifluoromethyl group. These functional groups are known to enhance lipophilicity and metabolic stability, potentially leading to significant biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A hydroxymethyl group (-CH2OH), which can participate in hydrogen bonding.

- A trifluoromethyl group (-CF3), which enhances the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the hydroxymethyl group facilitates interactions through hydrogen bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various diseases such as neurodegeneration and inflammation.

- Receptor Modulation : It has potential as a modulator for receptors like the androgen receptor, which is crucial in prostate cancer treatment.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown selective toxicity towards tumor cells while sparing normal cells.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study evaluating various benzonitrile derivatives, this compound demonstrated significant growth inhibition in human cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research has shown that compounds with trifluoromethyl groups can exhibit neuroprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. In models of Alzheimer's disease, this compound was effective in reducing amyloid-beta accumulation.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies the hydroxymethyl (-CH₂OH) and trifluoromethyl groups. For example, the -CF₃ group appears as a quartet in ¹⁹F NMR .

- Chromatography : HPLC or GC (with >97% purity thresholds, as in commercial fluorinated benzonitriles) ensures purity. GC-MS is particularly useful for detecting trace impurities .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₉H₆F₃NO) and fragmentation patterns .

What strategies can resolve contradictions in reported reaction yields when synthesizing derivatives of this compound?

Q. Advanced Research Focus

- Reaction Optimization : Systematic variation of catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature can reconcile yield discrepancies. For example, palladium-catalyzed coupling in DMF at 80°C improved yields in pyrazole-benzonitrile syntheses .

- Byproduct Analysis : LC-MS or ¹H NMR can identify side products (e.g., over-reduction of hydroxymethyl to methyl groups) that reduce yields .

- Computational Modeling : Transition state analysis (via DFT) predicts steric/electronic barriers in key steps, guiding experimental adjustments .

How can one design experiments to assess the metabolic stability of this compound in biological systems?

Q. Advanced Research Focus

- In Vitro Assays : Use liver microsomes (human/rat) to measure oxidative metabolism. Compare half-life (t₁/₂) with non-fluorinated analogs to isolate the -CF₃ group’s impact .

- Isotope Labeling : Introduce deuterium at the hydroxymethyl group (e.g., -CH₂OD) to track metabolic pathways via MS/MS fragmentation .

- Enzyme Inhibition Studies : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes, as done for structurally related benzonitrile pharmaceuticals .

What are the challenges in regioselective functionalization of this compound?

Q. Advanced Research Focus

- Steric Hindrance : The -CF₃ group adjacent to the hydroxymethyl limits access to the ortho position. Directed ortho-metalation (e.g., using LiTMP) can overcome this by coordinating with the nitrile group .

- Protection Strategies : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) prevents unwanted side reactions during halogenation or cross-coupling .

Q. Methodological Notes

- Safety : The compound’s toxicity (classified as [劇]III[危]4-3-III in Japan) mandates glovebox use for air-sensitive steps and proper waste disposal .

- Data Reproducibility : Cross-validate synthetic protocols with multiple analytical techniques (e.g., NMR + HRMS) to ensure consistency, especially when scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.